
Indan
Overview
Description
Indan, also known as benzocyclopentane, is an organic compound with the chemical formula C₉H₁₀. It is a colorless liquid that is used as a precursor to various other chemicals. This compound is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring. It is notable for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indan can be synthesized through several methods. One common method involves the catalytic hydrogenation of indene, a compound derived from coal tar. This process typically uses a palladium or nickel catalyst under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced by the dehydrogenation of indane, which is obtained from the distillation of petroleum. This method involves heating indane in the presence of a dehydrogenation catalyst, such as chromium oxide, at elevated temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form indanone and indandione. These reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced to form indane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens, nitro groups, or alkyl groups are introduced onto the benzene ring. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens, nitric acid, sulfuric acid, and other electrophilic reagents.
Major Products:
Oxidation: Indanone, indandione.
Reduction: Indane.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Indan and its derivatives are integral to the development of various pharmaceutical compounds. Notably, this compound-1,3-dione has been studied for its potential therapeutic applications:
- Anti-cancer Activity : this compound derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that certain this compound-based compounds can induce apoptosis in cancer cells, making them potential candidates for chemotherapy agents .
- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory effects of this compound derivatives, suggesting their use in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Agents : The structural characteristics of this compound allow for modifications that enhance antimicrobial activity. Compounds derived from this compound have been tested against various bacterial strains, showing effective inhibition .
Case Study: this compound-1,3-dione
This compound-1,3-dione has been extensively studied for its biological activities. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in reducing tumor growth in xenograft models of breast cancer . The mechanism involved the modulation of key signaling pathways that regulate cell survival and proliferation.
Materials Science
This compound is utilized as a building block in the synthesis of polymers and advanced materials:
- Polymer Chemistry : this compound derivatives are employed in creating high-performance polymers that exhibit enhanced thermal stability and mechanical properties. These materials are suitable for applications in aerospace and automotive industries .
- Nanotechnology : Recent advancements have shown that this compound-based compounds can be incorporated into nanosheets used for energy storage devices. These materials exhibit improved conductivity and energy density, paving the way for more efficient batteries and supercapacitors .
Environmental Applications
The environmental implications of this compound are also noteworthy:
- Green Chemistry : Innovative synthesis methods involving this compound have been developed to minimize environmental impact. For instance, a green synthesis route for producing this compound derivatives has been patented, which reduces hazardous waste and energy consumption during production .
- Biodegradable Materials : Research is ongoing into using this compound as a precursor for biodegradable plastics. These materials could offer sustainable alternatives to conventional plastics, addressing growing concerns about plastic pollution .
Summary Table of Applications
Application Area | Specific Use Cases | Notable Compounds |
---|---|---|
Medicinal Chemistry | Anti-cancer, anti-inflammatory | This compound-1,3-dione |
Materials Science | High-performance polymers | This compound-based polymers |
Environmental Technology | Green synthesis methods | Various this compound derivatives |
Mechanism of Action
The mechanism of action of indan and its derivatives varies depending on the specific compound and its application. For example, this compound derivatives used as anti-inflammatory agents typically inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase. In the case of neurological drugs, this compound derivatives may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Indene: A bicyclic compound with a benzene ring fused to a cyclopentene ring. It is less stable than indan and is often used as a precursor to this compound.
Indane: A fully saturated bicyclic compound with a benzene ring fused to a cyclopentane ring. It is more stable than indene but less reactive than this compound.
This compound’s unique combination of stability and reactivity makes it a valuable compound in various chemical and industrial applications.
Biological Activity
Indan, a bicyclic organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound and its derivatives, focusing on their pharmacological potential, mechanisms of action, and relevant case studies.
Structure and Derivatives
This compound is characterized by a fused cyclopentane and benzene ring structure. Its derivatives, particularly 1-indanones, have been extensively studied for their biological activities. The structural variations in these compounds often lead to significant differences in their pharmacological effects.
Biological Activities
-
Antimicrobial Activity :
- Several studies have demonstrated that this compound derivatives exhibit antimicrobial properties against various pathogens. For instance, 1-indanone derivatives were found to possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
-
Anticancer Properties :
- Research indicates that certain this compound derivatives show promising anticancer effects. A study highlighted that 1-indanone compounds exhibit cytotoxic activity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds synthesized from 1-indanone demonstrated IC50 values as low as 14.8 nM against cholinesterases, indicating potential use in treating neurodegenerative diseases linked to amyloid beta aggregation .
-
Neuroprotective Effects :
- This compound derivatives have been explored for their neuroprotective properties. Certain compounds were shown to inhibit amyloid beta self-assembly, which is crucial in Alzheimer's disease pathogenesis. This inhibition is linked to the prevention of neuroinflammation and oxidative stress in neuronal cells .
- Anticoagulant Activity :
Case Studies
- Case Study 1 : A recent study investigated the effects of a series of 1-indanone derivatives on various cancer cell lines. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for cancer treatment .
- Case Study 2 : Another study focused on the synthesis of 1-indanones with modifications aimed at enhancing their bioactivity. The synthesized compounds were tested for antimicrobial efficacy against resistant strains of bacteria and fungi, showing significant inhibition rates compared to standard antibiotics .
Research Findings
The following table summarizes key findings from various studies on the biological activities of this compound derivatives:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Indan that influence experimental design in synthetic chemistry?
- Methodological Answer : Key properties include boiling point (181–185°C), solubility in organic solvents (e.g., ethanol, ether), and reactivity in electrophilic substitution. These dictate solvent selection, reaction temperature, and purification methods (e.g., distillation vs. recrystallization). For reproducibility, document these parameters systematically and cross-reference with databases like PubChem to validate measurements .
Q. What are the common synthetic routes for this compound, and how do reaction conditions affect yield and purity?
- Methodological Answer : Common methods include catalytic hydrogenation of indene or cyclization of 1-phenylpropane derivatives. Variables like catalyst type (e.g., Pd/C vs. PtO₂), temperature (80–120°C), and solvent polarity significantly impact yield. Use GC-MS or HPLC to monitor purity and optimize conditions iteratively. For example, higher hydrogen pressure (3–5 atm) improves hydrogenation efficiency but may require safety mitigations .
Q. Which spectroscopic techniques are most effective for characterizing this compound-based compounds?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., δ 6.8–7.2 ppm for this compound protons).
- IR Spectroscopy : Identify C-H stretching (2800–3000 cm⁻¹) and ring vibrations (1450–1600 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (m/z 118 for this compound) and fragmentation patterns.
Calibrate instruments using standard references and report solvent effects (e.g., CDCl₃ vs. DMSO-d6 shifts) .
Advanced Research Questions
Q. How can computational methods predict this compound’s reactivity in novel catalytic systems?
- Methodological Answer : Combine density functional theory (DFT) to model transition states and molecular dynamics (MD) to simulate solvent interactions. For example, calculate activation energies for Friedel-Crafts alkylation of this compound using B3LYP/6-31G(d). Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) and correlate computational/experimental data using regression analysis .
Q. How should researchers resolve discrepancies in thermodynamic data for this compound derivatives?
- Methodological Answer : Conduct meta-analyses of published ΔHf (heat of formation) values, noting measurement methods (e.g., calorimetry vs. computational). Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and use error propagation analysis to identify outliers. For example, inconsistencies in enthalpy values >5% may arise from impurities—reports should include purity assessments via elemental analysis .
Q. What strategies minimize side reactions in multi-step this compound syntheses?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during functionalization.
- In-Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates.
- Stepwise Optimization : Use design of experiments (DoE) to isolate critical variables (e.g., temperature in cyclization steps). Document failed attempts to refine protocols .
Q. Which statistical methods analyze non-linear behavior in this compound’s phase transitions?
- Methodological Answer : Apply non-linear regression models (e.g., Boltzmann sigmoidal fits) to DSC data for melting points. Use principal component analysis (PCA) to cluster phase behavior across derivatives. Report confidence intervals (95% CI) and address instrument noise via repeated trials .
Q. Data Presentation and Contradiction Management
Q. How to present conflicting spectroscopic data for this compound derivatives in publications?
- Methodological Answer : Create comparative tables (Table 1) summarizing NMR shifts from multiple studies. Annotate discrepancies with potential causes (e.g., solvent polarity, pH). Use error bars in graphical abstracts to visualize variance. Discuss limitations in the "Results and Discussion" section, referencing prior work to contextualize findings .
Table 1 : Example Data Comparison for this compound Derivatives
Derivative | Reported ¹H NMR (ppm) | Solvent | Source |
---|---|---|---|
2-Methylthis compound | 7.1–7.3 (m, 3H) | CDCl₃ | Smith et al. |
2-Methylthis compound | 7.0–7.2 (m, 3H) | DMSO-d6 | Lee et al. |
Q. How to validate the environmental stability of this compound in ecological studies?
- Methodological Answer : Conduct accelerated degradation tests under UV light (λ=254 nm) and analyze breakdown products via LC-MS. Compare half-lives (t₁/₂) across soil types using ANOVA. Reference EPA guidelines for ecological risk assessment and disclose detection limits .
Q. Methodological Best Practices
Q. What frameworks ensure ethical and replicable this compound research?
- Methodological Answer :
- Pre-Registration : Submit protocols to repositories like Open Science Framework.
- Data Transparency : Share raw spectra/chromatograms in supplementary materials.
- Ethical Compliance : Adhere to ACS guidelines for hazardous waste disposal (e.g., halogenated solvents).
Cite prior work comprehensively to avoid redundancy and highlight novelty .
Properties
IUPAC Name |
2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNFLJBBNBOBRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052132 | |
Record name | 2,3-Dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Indan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19450 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
496-11-7, 56573-11-6 | |
Record name | Indane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indane (alkane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056573116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indene, 2,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9SCX043IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.